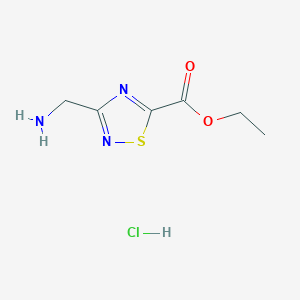

ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride

Description

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-8-4(3-7)9-12-5;/h2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRBJKRLHWKZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NS1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-44-4 | |

| Record name | 1,2,4-Thiadiazole-5-carboxylic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 223.68 g/mol

- Structural Characteristics : The compound contains a thiadiazole ring and an aminomethyl group, which are critical for its biological activity.

Antimicrobial Activity

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has shown significant antimicrobial properties. Research indicates that derivatives of thiadiazole compounds exhibit activity against a variety of pathogens, including bacteria and fungi. For example:

- Bacterial Inhibition : In vitro studies have demonstrated efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL .

- Fungal Activity : The compound has also exhibited antifungal effects against species like Candida albicans and Aspergillus niger .

Antiviral Properties

Research into the antiviral potential of thiadiazole derivatives suggests that they may inhibit viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral diseases, where new antiviral agents are urgently needed.

Anti-inflammatory Effects

Compounds containing the thiadiazole moiety have been associated with anti-inflammatory properties. This could position this compound as a candidate for developing treatments for inflammatory diseases.

Agricultural Applications

The compound's biological activity extends beyond human health into agricultural applications. Thiadiazoles are known for their potential as fungicides and herbicides:

- Fungicidal Activity : Similar compounds have been studied for their ability to control plant pathogens, making them valuable in crop protection strategies.

- Herbicidal Properties : The structural features of thiadiazoles may contribute to herbicidal activity, offering alternatives to traditional chemical herbicides.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods that modify the thiadiazole ring or the carboxylate group. Understanding the SAR is crucial for optimizing its biological activity:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution at position 3 | Enhanced antimicrobial properties |

| Variations in the aminomethyl group | Altered pharmacokinetics and toxicity profiles |

Case Study 1: Antimicrobial Efficacy

A study conducted by Kadi et al. synthesized new derivatives of 1,3,4-thiadiazoles and evaluated their antimicrobial activity. The best-performing compounds showed significant inhibition against Gram-positive bacteria, indicating the potential of these derivatives as effective antibacterial agents .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives demonstrated promising results in reducing inflammation markers in animal models. This highlights the therapeutic potential of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The thiadiazole ring may also participate in π-π stacking interactions or coordinate with metal ions, further influencing its biological effects.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 2-aminomethyl-1,3,4-thiadiazole-5-carboxylate: This compound has a different substitution pattern on the thiadiazole ring, which may affect its reactivity and biological activity.

Ethyl 3-(aminomethyl)-1,2,5-thiadiazole-4-carboxylate:

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate: The replacement of sulfur with oxygen in the ring structure can result in distinct chemical behavior and biological effects.

Biological Activity

Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN₃O₂S

- Molecular Weight : Approximately 223.68 g/mol

- CAS Number : 85787-76-4

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Biological Activities

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to ethyl 3-(aminomethyl)-1,2,4-thiadiazole have shown activity against Gram-positive and Gram-negative bacteria. In one study, certain thiadiazole derivatives demonstrated inhibition zones of 16–18 mm against E. coli and Streptococcus pyogenes at a concentration of 31.25 μg/mL .

- Comparison Table of Antimicrobial Activity :

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|---|

| Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate | E. coli | 62.5 μg/mL | 16–18 |

| Control Drug (Ofloxacin) | E. coli | 62.5 μg/mL | - |

| Control Drug (Cefepime) | S. aureus | - | Less active |

Anticonvulsant Activity

Thiadiazole derivatives have been explored for their anticonvulsant properties. A study highlighted that certain modifications in the thiadiazole structure could enhance anticonvulsant activity .

Anti-inflammatory and Antioxidant Properties

The compound's potential as an anti-inflammatory agent has also been noted in various studies. The thiadiazole moiety acts as a hydrogen bonding domain and can participate in redox reactions, contributing to antioxidant activity .

Synthesis Methods

Several synthetic routes have been developed for creating this compound:

- Method Overview : The synthesis typically involves the reaction of suitable carboxylic acids with thiosemicarbazides under controlled conditions to yield the desired thiadiazole derivatives .

Case Studies

- Antimicrobial Screening : A study evaluated various substituted thiadiazoles against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity against resistant strains compared to traditional antibiotics .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the thiadiazole ring can drastically alter the biological activity of the compounds. For example, adding different functional groups can lead to improved efficacy against specific pathogens .

Q & A

Q. What are the key synthetic steps for preparing ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves:

- Thiadiazole ring formation : Condensation of thioamide or thiourea derivatives with carbonyl-containing precursors under acidic or basic conditions.

- Aminomethylation : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination. For example, reacting a chloromethyl intermediate with ammonia or a protected amine .

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water) to improve stability and crystallinity.

Purification is achieved via recrystallization or column chromatography, yielding 95% purity as confirmed by HPLC .

Q. How is the molecular structure and purity validated for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), thiadiazole ring protons, and aminomethyl group (δ ~3.8 ppm for CHNH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 223.68 (CHClNOS) .

- HPLC : Purity ≥95% is determined using a reverse-phase C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the aminomethylation step?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of the aminomethylating agent.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate the reaction.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust reaction time or reagent ratios.

Analogous methods for oxadiazole derivatives (e.g., tert-butyl carbamate intermediates) suggest that controlled deprotection steps can minimize impurities .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for functionalization.

- Molecular Docking : Screen against G protein-coupled receptors (GPCRs) or ion channels (e.g., calcium-sensing receptors) using structural analogs like calindol or NPS R568 as reference ligands .

- Solubility Prediction : Use tools like ALOGPS to estimate logP (~1.02) and aqueous solubility, informed by similar thiadiazole esters .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and varying pH (1–13) to assess stability. Monitor degradation via HPLC.

- Hygroscopicity Testing : Store the hydrochloride salt at 25°C/60% relative humidity and track mass changes. Hydrochloride salts generally exhibit better stability than free bases .

- Solution Stability : Prepare stock solutions in DMSO or water and analyze by NMR over 24–72 hours to detect hydrolysis or oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.